molecular formula C17H16N2O2S B5152895 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide

2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide

Katalognummer B5152895
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: GNIZCPGAZBORRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide, also known as BZT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BZT-1 belongs to the class of benzoxazole derivatives and has been shown to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have a high affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), which makes it a potential candidate for the treatment of psychiatric disorders such as depression and addiction.

Wirkmechanismus

2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide acts by inhibiting the reuptake of dopamine and serotonin in the brain, leading to an increase in their levels. This mechanism of action is similar to that of other drugs used to treat depression and addiction, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs).
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an improvement in mood and a reduction in addictive behaviors. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide in lab experiments is its high affinity for DAT and SERT, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide has been shown to have a low toxicity profile, which makes it a safer alternative to other drugs used in similar studies. However, one limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Zukünftige Richtungen

There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide. One area of interest is the development of 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide derivatives with improved pharmacological properties. Additionally, there is a need for further studies to determine the long-term effects of 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide on the brain and the potential for addiction. Further research is also needed to determine the potential therapeutic applications of 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide in the treatment of neurodegenerative diseases and other psychiatric disorders.

Synthesemethoden

The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide involves the reaction of 2-aminobenzoxazole with ethyl chloroacetate and phenyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(1,3-benzoxazol-2-ylthio)-N-ethyl-N-phenylacetamide in its pure form.

Eigenschaften

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-19(13-8-4-3-5-9-13)16(20)12-22-17-18-14-10-6-7-11-15(14)21-17/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIZCPGAZBORRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.